4-Pentylphenyl isocyanate
Overview
Description
4-Pentylphenyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₄C₆H₄NCO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O) attached to a phenyl ring substituted with a pentyl group. This compound is typically used in organic synthesis and material science due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylphenyl isocyanate can be synthesized through the reaction of 4-pentylphenylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{C₆H₄(CH₂)₄NH₂} + \text{COCl₂} \rightarrow \text{C₆H₄(CH₂)₄NCO} + 2\text{HCl} ] This reaction requires careful handling due to the toxicity and reactivity of phosgene.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to mitigate the risks associated with phosgene. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Pentylphenyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates.
Substitution Reactions: Reacts with amines to form ureas.
Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with nitro compounds.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Amines: Reacts with primary or secondary amines to form ureas.
Nitro Compounds: Reacts with nitro compounds in the presence of triethylamine to form oxime-like dimers.
Major Products Formed:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Oxime-like Dimers: Formed from the reaction with nitro compounds.
Scientific Research Applications
4-Pentylphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Material Science: Utilized in the production of polymers and coatings due to its reactivity with polyols and amines.
Biology and Medicine: Employed in the modification of biomolecules and the development of drug delivery systems.
Industry: Applied in the manufacture of adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 4-pentylphenyl isocyanate involves the nucleophilic attack on the isocyanate group (-N=C=O) by various nucleophiles, such as alcohols, amines, and water. This results in the formation of carbamates, ureas, and amines, respectively. The reactivity of the isocyanate group is due to the electrophilic nature of the carbon atom in the -N=C=O group, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the pentyl group, making it less hydrophobic compared to 4-pentylphenyl isocyanate.
Methylphenyl isocyanate: Contains a methyl group instead of a pentyl group, resulting in different reactivity and solubility properties.
Ethylphenyl isocyanate: Contains an ethyl group, offering intermediate properties between phenyl isocyanate and this compound.
Uniqueness: this compound is unique due to the presence of the pentyl group, which imparts hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobicity and specific reactivity are desired.
Properties
IUPAC Name |
1-isocyanato-4-pentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-5-11-6-8-12(9-7-11)13-10-14/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOKMYGXLFAPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412361 | |
Record name | 4-Pentylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121503-84-2 | |
Record name | 4-Pentylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pentylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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